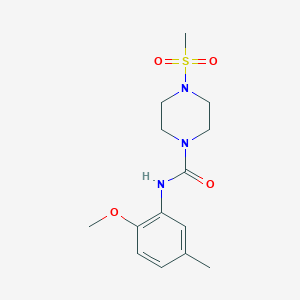![molecular formula C16H16ClNOS B5783511 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide, also known as CMPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, studies have shown that 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide may exert its therapeutic effects through various pathways such as inhibition of NF-κB signaling, activation of AMP-activated protein kinase (AMPK), and modulation of oxidative stress.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide in lab experiments is its potential therapeutic benefits. However, one limitation is that the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential as a therapeutic agent in various diseases. Additionally, more studies are needed to determine the safety and efficacy of 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide in humans.
In conclusion, 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide involves the reaction of 2,5-dimethylphenylamine with 4-chlorobenzenethiol and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide has been studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-4-12(2)15(9-11)18-16(19)10-20-14-7-5-13(17)6-8-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJLYHQAHMIJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

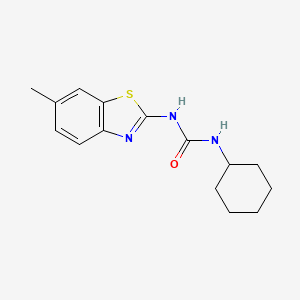
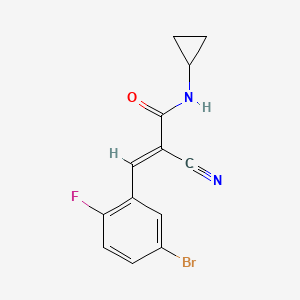
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
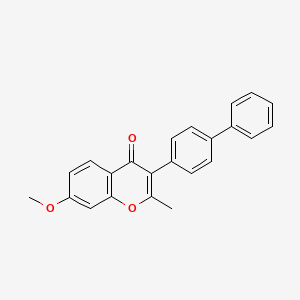
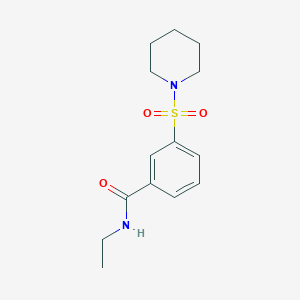
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)
![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
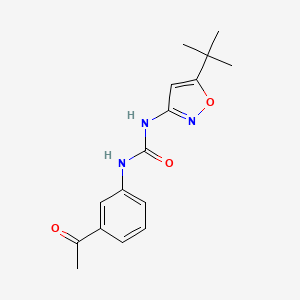

![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
